![molecular formula C15H9N3O2S B5913473 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3β inhibitor, owing to its ability to inhibit the activity of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a key role in regulating various cellular processes, including glucose metabolism, cell proliferation, apoptosis, and gene expression. In
Mecanismo De Acción
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one inhibits the activity of GSK-3β by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets of GSK-3β, leading to a cascade of downstream effects. The inhibition of GSK-3β has been shown to have various effects on cellular processes, including the regulation of glucose metabolism, cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that GSK-3β inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation and differentiation. In vivo studies have shown that GSK-3β inhibition leads to the activation of insulin signaling pathways, which play a key role in glucose metabolism. Additionally, GSK-3β inhibition has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has several advantages for lab experiments. It is a highly specific inhibitor of GSK-3β, which allows for the study of the specific effects of GSK-3β inhibition. Additionally, it has been extensively studied in vitro and in vivo, which allows for the comparison of results across different studies. However, there are also limitations to the use of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments. It has been shown to have low solubility in water, which can lead to issues with drug delivery. Additionally, it has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one. One area of research is the study of its potential applications in the treatment of Alzheimer's disease. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of GSK-3β has been shown to have therapeutic potential in animal models of the disease. Additionally, there is potential for the use of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in the treatment of diabetes and cancer. Further research is needed to determine the effectiveness of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in these diseases and to develop more effective drug delivery methods.
Métodos De Síntesis
The synthesis of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one is a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of 4-bromo-2-nitropyridine, which is then reacted with 2-thiophenecarboxylic acid to form 2-(4-bromopyridin-2-yl)thiophene-3-carboxylic acid. This compound is then reacted with 2-aminopyridine to form 4-(2-amino-4-pyridinyl)thieno[2,3-b]pyridine-2-carboxylic acid. The final step involves the reduction of the nitro group to form 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of GSK-3β inhibition. GSK-3β plays a key role in various cellular processes, and its dysregulation has been implicated in various diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder. Inhibition of GSK-3β has been shown to have therapeutic potential in these diseases.
Propiedades
IUPAC Name |
6-hydroxy-11-pyridin-4-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-11-7-12(20)18-13-9-1-2-10(8-3-5-16-6-4-8)17-15(9)21-14(11)13/h1-7H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGLYCUOKTTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(S2)C(=CC(=O)N3)O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Pyridyl)pyridino[2',3'-4,5]thiopheno[2,3-b]pyridine-2,4-diol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.